Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-
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Overview
Description
Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]- is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]- typically involves multi-step organic reactions. One common method involves the reaction of a suitable butanoic acid derivative with a 2-methylphenylamine under controlled conditions to introduce the amino group. The hydroxyl groups are then introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. High-pressure reactors and advanced purification techniques such as chromatography are often employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2,3-dihydroxy-2-methyl, threo, methyl ester
- Butanedioic acid, 2,3-dihydroxy-, [S-(R,R)]-**
- Butanoic acid, 2,3-dihydroxy-4-[(2-nitrophenyl)amino]-4-oxo-, [R-(R,R)]-**
Uniqueness
Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
17447-34-6 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-(2-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m1/s1 |
InChI Key |
ASZNCWJSVYVYMC-RKDXNWHRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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